Selenium tetrabromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/Br4Se/c1-5(2,3)4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQZBGAODFEJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Se](Br)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SeBr4, Br4Se | |

| Record name | selenium(IV) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenium(IV)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064871 | |

| Record name | Selenium tetrabromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7789-65-3 | |

| Record name | Selenium bromide (SeBr4), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenium tetrabromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenium bromide (SeBr4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenium tetrabromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Selenium tetrabromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELENIUM TETRABROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O54YXR180 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Selenium Tetrabromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selenium tetrabromide (SeBr₄) is a fascinating inorganic compound characterized by its complex solid-state structures and its utility as a reagent in organic synthesis. This technical guide provides a comprehensive overview of the core chemical properties and structural features of this compound, tailored for a scientific audience. It consolidates quantitative data on its physical and thermodynamic properties, details its synthesis and reactivity, and presents its structural and spectroscopic data in a clear, accessible format. This document is intended to serve as a foundational resource for researchers utilizing or investigating this compound in their work.

Chemical and Physical Properties

This compound is a moisture-sensitive, reddish-brown to orange-red crystalline solid at room temperature.[1][2] It is soluble in carbon disulfide, chloroform, and ethyl bromide but decomposes in water.[2][3] In the gaseous phase, it decomposes into selenium monobromide and elemental bromine.[4]

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | SeBr₄ | [3] |

| Molar Mass | 398.576 g/mol | [4] |

| Appearance | Reddish-black (α-form), orange-reddish (β-form) crystalline solid | [4] |

| Melting Point | 75 °C (decomposes) | [4] |

| Boiling Point | 115 °C (sublimes) | [4] |

| Density | 4.029 g/cm³ | [4] |

Thermodynamic Properties

The thermodynamic parameters for crystalline this compound are crucial for understanding its stability and reactivity. The standard enthalpy of formation has been determined experimentally.

| Property | Value | Reference(s) |

| Standard Enthalpy of Formation (ΔHf°) | -74.9 ± 2.1 kJ/mol (-17.9 ± 0.5 kcal/mol) | [5] |

Structure and Spectroscopy

Molecular and Crystal Structure

In the solid state, this compound is known to exist in two polymorphic forms, a trigonal α-form and a monoclinic β-form.[4] Both structures are composed of tetrameric, cubane-like [SeBr₄]₄ (or Se₄Br₁₆) units, but they differ in the arrangement of these units.[4][6] Within these cubane-like clusters, each selenium atom is octahedrally coordinated by six bromine atoms. Three of these are terminal bromine atoms, and three are bridging bromine atoms that connect to other selenium atoms within the tetramer.

The molecular geometry of a discrete SeBr₄ molecule, as predicted by VSEPR theory and observed in related compounds, is a seesaw shape.[7][8] This geometry arises from the central selenium atom having four bonding pairs and one lone pair of electrons.

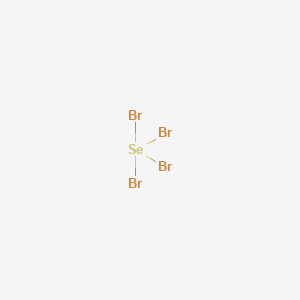

Diagram: Molecular Structure of this compound (Seesaw Geometry)

Caption: Idealized seesaw geometry of a single SeBr₄ molecule.

Vibrational Spectroscopy

The vibrational modes of solid this compound have been investigated using Raman and far-infrared spectroscopy. These techniques provide insight into the bonding and structure of the compound. The observed vibrational frequencies are consistent with a covalent structure.[9]

Table 2: Vibrational Frequencies of Solid this compound

| Technique | Frequency (cm⁻¹) |

| Far-Infrared | 290 (strong) |

| 160 (medium) | |

| 135 (medium) | |

| 105 (weak) | |

| Raman | 265 (strong) |

| 245 (strong) | |

| 110 (medium) | |

| 85 (strong) |

Note: Data interpreted from studies on solid selenium and tellurium tetrahalides.[9]

Synthesis and Reactions

Synthesis of this compound

This compound is typically synthesized by the direct reaction of elemental selenium with an excess of elemental bromine.[4][10] The reaction can be carried out in a solvent such as carbon disulfide, from which the product precipitates.

Diagram: Synthesis of this compound

Caption: Synthesis of SeBr₄ from elemental selenium and bromine.

Experimental Protocol: Synthesis of this compound [10]

-

Materials:

-

Pure powdered selenium (20 g)

-

Dry carbon disulfide (CS₂) (50 ml)

-

Pure bromine (Br₂) (100 g)

-

-

Apparatus:

-

A round-bottom flask equipped with a separatory funnel and a gas outlet tube connected to a drying tube (containing P₂O₅ and glass wool).

-

-

Procedure:

-

A suspension of the powdered selenium in dry carbon disulfide is placed in the round-bottom flask.

-

The pure bromine is added slowly from the separatory funnel into the stirred suspension.

-

Finely crystalline, yellow this compound precipitates from the solution.

-

After the addition of bromine is complete, the separatory funnel is replaced with a gas inlet tube.

-

A stream of dry air is passed through the apparatus to drive off the carbon disulfide and any excess bromine.

-

The resulting solid this compound is quickly transferred to a tightly sealed container for storage.

-

Chemical Reactions

This compound is a reactive compound that can act as both a selenium source and a brominating agent.

-

Decomposition: In the vapor phase, SeBr₄ decomposes into selenium dibromide (SeBr₂) and bromine (Br₂). It also decomposes in the presence of water to form selenous acid (H₂SeO₃) and hydrobromic acid (HBr).[4]

-

Reactions with Alkenes and Alkynes: this compound and its in-situ generated derivatives (like SeBr₂) undergo electrophilic addition reactions with carbon-carbon double and triple bonds. These reactions are valuable for the synthesis of various organoselenium compounds. The addition is often stereoselective, proceeding via an anti-addition mechanism.[11]

-

Bromination of Aromatic Compounds: this compound can be used as a brominating agent for activated aromatic compounds.

Diagram: General Reactivity of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selenium Dioxide-Mediated Bromination of α,β-Unsaturated Ketones Using N-Bromosuccinimide in the Presence of p-Toluenesulfonic Acid: A Versatile Route for the Synthesis of α′-Bromo-4-arylbut-3-en-2-one and α′,α′-Dibromo-4-arylbut-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. The Raman and far-infrared spectra of some solid selenium and tellurium tetrahalides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 10. srd.nist.gov [srd.nist.gov]

- 11. File:SeBr4 fragment.png - Wikimedia Commons [commons.wikimedia.org]

An In-depth Technical Guide to the Physical Properties of Selenium Tetrabromide (SeBr4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of selenium tetrabromide (SeBr4), an inorganic compound utilized as a brominating agent and in the synthesis of other selenium compounds.[1][2] The information is compiled for professionals in research and development who require detailed data and procedural insights for handling and characterizing this reactive material.

Core Physical and Chemical Properties

This compound is a moisture-sensitive, crystalline solid.[3][4][5] Its appearance is most commonly described as a red-brown, reddish-black, or yellow-orange crystalline powder.[1][2][3][6] The compound is known to exist in two polymorphic forms: the trigonal α-SeBr₄ and the monoclinic β-SeBr₄.[7] Both structures are notable for featuring tetrameric, cubane-like units of Se₄Br₁₆ but differ in the arrangement of these units.[7]

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below. It is important to note the variability in reported melting points, which is often cited with decomposition.

| Property | Value | Notes |

| Molecular Formula | SeBr₄ | [1][8] |

| Molar Mass | 398.58 g/mol | [8][9] |

| Appearance | Red-brown/yellow-orange crystalline solid | [1][2][6] |

| Density | 4.029 g/cm³ | [7][9] |

| Melting Point | 70-80 °C (decomposes)[1][3][10][11] | Some sources also report 75 °C (decomposes)[6][7][12] or 123 °C[9][12][13]. The decomposition suggests instability at its melting point. |

| Boiling Point | 115 °C (sublimes) | The compound sublimes and decomposes in the gas phase.[7] It does not have a stable liquid phase at atmospheric pressure. |

| Crystal Structure | Trigonal (α-form), Monoclinic (β-form) | [7] |

| Solubility | Decomposes in water.[3][4][10] Soluble in carbon disulfide, chloroform, and ethyl bromide.[3][7][9][11] | |

| Vapor Phase | Decomposes into SeBr₂ and Br₂ | Gas phase measurements indicate decomposition rather than the existence of stable SeBr₄ molecules in vapor form.[7][14] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and accurate characterization of this compound's physical properties.

Synthesis of this compound

A common method for the preparation of this compound involves the direct reaction of elemental selenium and bromine.[7]

Methodology:

-

A round-bottom flask is equipped with a separatory funnel and a gas outlet connected to a drying tube (e.g., containing P₂O₅).

-

20 grams of pure, powdered selenium are suspended in 50 mL of dry carbon disulfide (CS₂) within the flask.

-

100 grams of pure liquid bromine (Br₂) are placed in the separatory funnel and allowed to flow slowly into the selenium suspension.

-

The reaction proceeds, leading to the separation of finely crystalline, yellow SeBr₄.

-

Upon completion of the bromine addition, the separatory funnel is replaced with a gas inlet tube.

-

A stream of dry air is passed through the apparatus to drive off the carbon disulfide solvent and any excess bromine.

-

The resulting solid SeBr₄ residue is quickly transferred to a tightly sealed vessel for storage due to its moisture sensitivity.[5]

Determination of Vapor Density (Dumas Method Adaptation)

Early investigations into the nature of SeBr₄ in the gas phase utilized vapor density measurements to understand its composition and stability at elevated temperatures.[15]

Methodology:

-

Carefully weighed portions of elemental selenium and liquid bromine are introduced into a cylindrical Pyrex tube with a capillary tip.

-

The tube is evacuated to remove air and then sealed.

-

The sealed tube is placed in an electric furnace and heated to a specific temperature within the range of 250 to 500°C, ensuring the substance fully vaporizes.[15]

-

After equilibration, the tube is cooled, and the mass of the condensed vapor is determined.

-

The volume of the tube is measured.

-

The vapor density and apparent molecular weight are calculated using the ideal gas law. These experiments have shown that the vapor is not composed of intact SeBr₄ but rather a mixture of its decomposition products, primarily selenium dibromide (SeBr₂) and bromine (Br₂).[15][16]

Crystal Structure Determination (X-ray Diffraction)

The determination of the α- and β-polymorphs of this compound is achieved through single-crystal X-ray diffraction.

Methodology:

-

Crystal Growth: Suitable single crystals of SeBr₄ are grown, typically from a solution in a non-reactive solvent or via sublimation under controlled conditions.

-

Data Collection: A selected crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods, and the structural model is refined to fit the experimental data. This process yields precise information on bond lengths, bond angles, and the overall crystal packing, as was done to identify the tetrameric Se₄Br₁₆ units.[7]

Visualized Workflow

The logical process for the complete characterization of this compound, from synthesis to detailed analysis of its properties, is outlined below.

References

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. lookchem.com [lookchem.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 7789-65-3 [chemicalbook.com]

- 6. WebElements Periodic Table » Selenium » teteaselenium hexadecabromide [winter.group.shef.ac.uk]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. scbt.com [scbt.com]

- 9. americanelements.com [americanelements.com]

- 10. MakeTheBrainHappy: this compound [makethebrainhappy.com]

- 11. Selenium(IV) bromide, 99+% | Fisher Scientific [fishersci.ca]

- 12. This compound [chemister.ru]

- 13. Selenium(IV) BromideCAS #: 7789-65-3 [eforu-chemical.com]

- 14. This compound | 7789-65-3 | Benchchem [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The molecular structure of selenium dibromide as determined by combined gas-phase electron diffraction–mass spectrometric experiments and quantum chemical calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Selenium tetrabromide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selenium tetrabromide (SeBr₄) is an inorganic compound of significant interest in the field of synthetic chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and applications, with a particular focus on its role as a reagent in organic synthesis. While direct applications in drug development are not established, this document explores the broader context of organoselenium compounds in medicinal chemistry, for which SeBr₄ serves as a valuable precursor. Detailed safety and handling protocols are also provided to ensure its proper use in a laboratory setting.

Core Properties and Data

This compound is a reddish-brown to yellow-orange crystalline solid.[1][2][3] It is sensitive to moisture and decomposes in water and moist air to produce selenous acid.[2] The compound is soluble in carbon disulfide, chloroform, and ethyl bromide.[2][3]

Identification and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 7789-65-3 | [4] |

| Molecular Formula | SeBr₄ | [4] |

| Molecular Weight | 398.58 g/mol | [1] |

| Appearance | Reddish-brown to yellow-orange crystalline solid | [1][2][3] |

| Melting Point | 70-80 °C (decomposes) | [1] |

| Density | 4.029 g/cm³ | [2] |

| Crystal Structure | Exists in two polymorphs: trigonal (α-SeBr₄) and monoclinic (β-SeBr₄) | [2] |

Structural Information

This compound exists in two polymorphic forms, both of which feature tetrameric cubane-like Se₄Br₁₆ units, but they differ in their arrangement.[2] In the gaseous phase, it decomposes into selenium monobromide and bromine.[2]

Synthesis of this compound

The synthesis of this compound is a direct combination of the elements.

Experimental Protocol

A standard laboratory synthesis involves the slow addition of liquid bromine to a suspension of powdered selenium in a dry solvent, typically carbon disulfide.[5]

Materials:

-

Powdered Selenium (Se)

-

Liquid Bromine (Br₂)

-

Dry Carbon Disulfide (CS₂)

-

Round-bottom flask with a dropping funnel and a gas outlet

-

Drying tube (e.g., with P₂O₅)

Procedure:

-

Suspend the powdered selenium in dry carbon disulfide in the round-bottom flask.

-

Slowly add liquid bromine to the suspension through the dropping funnel. The reaction is exothermic and should be controlled.

-

Finely crystalline yellow this compound will precipitate from the solution.[5]

-

After the addition is complete, replace the dropping funnel with a gas inlet tube.

-

Pass a stream of dry air through the flask to evaporate the carbon disulfide and any excess bromine.[5]

-

The resulting this compound should be quickly transferred to a tightly sealed container for storage, as it is moisture-sensitive.[5]

Chemical Reactivity and Applications in Organic Synthesis

This compound's primary utility in a research setting is as a reagent in organic synthesis. It functions as both a brominating agent and a source of electrophilic selenium for the preparation of organoselenium compounds.[1][6]

Bromination Reactions

This compound is an effective brominating agent, particularly for aromatic compounds.[1]

Synthesis of Organoselenium Compounds

A key application of this compound is in the synthesis of organoselenium compounds. These compounds are of growing interest in medicinal chemistry and drug development due to their diverse biological activities.[7][8][9] While SeBr₄ itself is not typically a component of final drug products, it serves as a crucial starting material for creating more complex molecules with potential therapeutic properties.[6]

The general mechanism involves the electrophilic addition of a selenium species to an unsaturated bond, such as an alkene or alkyne.

Role in Drug Development and Biological Systems

Direct evidence for the use of this compound in signaling pathways or as a therapeutic agent is lacking. However, the broader class of organoselenium compounds, for which SeBr₄ is a precursor, has significant biological importance.

Selenium is an essential trace element for humans and animals, primarily functioning through its incorporation into selenoproteins.[10][11] These proteins are involved in a variety of crucial biological processes, including:

-

Antioxidant defense: Glutathione peroxidases and thioredoxin reductases are key selenoenzymes that protect cells from oxidative damage.[9][10]

-

Thyroid hormone metabolism: Iodothyronine deiodinases, which are also selenoenzymes, are essential for the proper function of the thyroid.[10]

-

Immune response: Selenium plays a role in modulating the immune system.[10][11]

The therapeutic potential of synthetic organoselenium compounds is an active area of research, with studies exploring their use as:

The mechanism of action for many of these compounds involves their interaction with thiol-containing proteins and modulation of cellular redox pathways.[12]

Safety and Handling

This compound is a toxic and corrosive substance that must be handled with appropriate safety precautions.

Hazard Identification

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[4]

-

Corrosivity: Causes severe skin burns and eye damage.[4]

-

Carcinogenicity: Suspected of causing cancer.[4]

Recommended Handling Procedures

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid generating dust. Do not eat, drink, or smoke in the handling area.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture.

First Aid Measures

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a valuable reagent for chemical synthesis, particularly in the formation of brominated organic compounds and as a precursor to the broader class of organoselenium molecules. While it does not have direct applications in drug development, its role in providing access to biologically active organoselenium compounds makes it a substance of interest to researchers in medicinal chemistry. Due to its toxicity and reactivity, strict adherence to safety protocols is essential when handling this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. americanelements.com [americanelements.com]

- 4. This compound | Br4Se | CID 82246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 7789-65-3 [m.chemicalbook.com]

- 6. This compound | 7789-65-3 | Benchchem [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Organoselenium in Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Toxicology and pharmacology of synthetic organoselenium compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Selenium Tetrabromide from Elemental Selenium and Bromine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of selenium tetrabromide (SeBr₄) from its elemental constituents, selenium (Se) and bromine (Br₂). The document details the underlying chemical principles, experimental protocols, and characterization methods for this inorganic compound. Quantitative data is presented in structured tables for clarity. Furthermore, this guide includes mandatory visualizations of the reaction pathway and experimental workflow using the DOT language for Graphviz. Safety precautions for handling the reactive and toxic materials involved are also emphasized.

Introduction

This compound is a reactive inorganic compound that serves as a valuable reagent in various chemical syntheses. Its utility stems from its ability to act as a source of selenium in the +4 oxidation state and as a brominating agent. The direct reaction of elemental selenium and bromine provides a straightforward route to this compound. This guide aims to provide researchers and professionals in the field of chemistry and drug development with a detailed understanding of the synthesis and properties of this compound.

Reaction and Stoichiometry

The synthesis of this compound from its elements is a direct combination reaction. Elemental selenium powder is reacted with liquid bromine in a 1:2 molar ratio, as depicted in the following equation:

Se + 2Br₂ → SeBr₄

This reaction is typically carried out in an inert solvent to moderate the reaction rate and facilitate handling.

Physicochemical Properties

A summary of the key physicochemical properties of selenium and this compound is provided in the table below.

| Property | Selenium (Se) | This compound (SeBr₄) |

| Molar Mass | 78.96 g/mol | 398.57 g/mol |

| Appearance | Gray or red amorphous or crystalline solid | Orange-red to reddish-brown crystalline solid[1] |

| Melting Point | 221 °C (gray form) | 75-80 °C (decomposes)[1] |

| Boiling Point | 685 °C (gray form) | Sublimes around 123 °C[2] |

| Solubility | Insoluble in water | Decomposes in water; Soluble in carbon disulfide, chloroform, ethyl bromide[3] |

| Density | 4.81 g/cm³ (gray form) | ~4.03 g/cm³ |

Experimental Protocol

This section details a laboratory-scale procedure for the synthesis of this compound.

4.1. Materials and Equipment

-

Materials:

-

Selenium powder (99.5% or higher purity)

-

Liquid bromine (99.5% or higher purity)

-

Carbon disulfide (CS₂), anhydrous

-

Dry nitrogen or argon gas

-

-

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Schlenk line or similar inert atmosphere setup

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Sublimation apparatus

-

Standard laboratory glassware

-

4.2. Synthesis Procedure

-

Preparation: Set up the three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a drying tube or an inert gas line. Ensure all glassware is thoroughly dried to prevent decomposition of the product.

-

Reaction Setup: In a fume hood, suspend selenium powder (e.g., 10 g, ~0.127 mol) in anhydrous carbon disulfide (e.g., 100 mL) in the reaction flask.

-

Addition of Bromine: Slowly add liquid bromine (e.g., 40.5 g, ~0.254 mol, which is a 2-fold molar excess) to the selenium suspension via the dropping funnel with vigorous stirring. The addition should be performed at room temperature. An exothermic reaction will occur, and the color of the mixture will change to a deep red-brown.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours to ensure the reaction goes to completion. The formation of a crystalline precipitate of this compound should be observed.

-

Isolation of Crude Product: After the reaction period, cool the mixture in an ice bath to maximize precipitation. Collect the crude this compound by filtration. Wash the collected solid with a small amount of cold, anhydrous carbon disulfide to remove any unreacted bromine.

-

Drying: Dry the crude product under a stream of dry nitrogen or in a vacuum desiccator to remove residual solvent.

4.3. Purification

Purification of this compound can be achieved by sublimation under reduced pressure.

-

Sublimation Setup: Place the crude this compound in a sublimation apparatus.

-

Sublimation Conditions: Heat the apparatus gently under vacuum. While specific optimal conditions are not widely reported, a starting point would be a temperature of 70-90 °C and a pressure of 0.1-1 mmHg.

-

Collection: The purified this compound will sublime and deposit as orange-red crystals on the cold finger of the apparatus.

-

Recovery: After the sublimation is complete, carefully remove the purified product from the cold finger in an inert atmosphere to prevent moisture exposure.

4.4. Safety Precautions

-

Elemental Selenium: Selenium is toxic if ingested or inhaled. Avoid creating dust.

-

Bromine: Bromine is highly corrosive, toxic, and causes severe burns upon contact with skin or eyes. It is also a strong oxidizing agent. All manipulations involving liquid bromine must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty chemical resistant gloves, a face shield, and a lab coat.

-

Carbon Disulfide: Carbon disulfide is highly flammable and toxic. Work in a well-ventilated area away from ignition sources.

-

This compound: this compound is corrosive and moisture-sensitive. It will release toxic fumes upon contact with water. Handle in a dry, inert atmosphere.

-

General: Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when performing this synthesis.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

| Technique | Expected Results |

| Melting Point | 75-80 °C with decomposition[1] |

| Infrared (IR) Spectroscopy | Characteristic peaks corresponding to Se-Br stretching and bending vibrations. |

| Raman Spectroscopy | Strong Raman bands are expected for the Se-Br bonds. |

| 77Se NMR Spectroscopy | A single resonance in the 77Se NMR spectrum is expected. The chemical shift will be characteristic of selenium(IV) halides. While specific data for SeBr₄ is not readily available in the searched literature, the chemical shift is expected to be in the range observed for other inorganic selenium compounds. |

| X-ray Crystallography | Can be used to determine the solid-state structure, which consists of cubane-like [SeBr₄]₄ tetramers. |

Reaction Mechanism and Experimental Workflow

6.1. Reaction Pathway

The reaction proceeds through the direct electrophilic attack of bromine on elemental selenium. The exact mechanism in a heterogeneous system can be complex, but a simplified representation involves the stepwise addition of bromine to selenium.

6.2. Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Discussion

The synthesis of this compound from its elements is a reliable method for producing this reagent. Key to a successful synthesis is the exclusion of moisture, as this compound is readily hydrolyzed. The use of an inert solvent like carbon disulfide helps to control the reaction's exothermicity. While the procedure is straightforward, the hazardous nature of the reactants necessitates careful handling and adherence to safety protocols.

Quantitative yield data for this specific preparation is not extensively reported in the readily available literature, but with careful execution, high yields can be anticipated. The purity of the final product is crucial for its subsequent use in synthesis, and sublimation has been cited as an effective purification method.

Conclusion

This technical guide has outlined the synthesis of this compound from elemental selenium and bromine, providing a detailed experimental protocol, characterization methods, and safety considerations. The provided diagrams for the reaction pathway and experimental workflow offer a clear visual representation of the process. This information is intended to be a valuable resource for researchers and professionals requiring a practical understanding of the preparation of this important inorganic compound. Further optimization of reaction conditions and detailed quantitative analysis of yields would be beneficial additions to the existing literature.

References

An In-depth Technical Guide to the Alpha and Beta Polymorphs of Selenium Tetrabromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenium tetrabromide (SeBr₄) is an inorganic compound that exists in two distinct crystalline forms, known as the α (alpha) and β (beta) polymorphs. Both polymorphs are built from tetrameric, cubane-like molecules of (SeBr₄)₄, but differ in their spatial arrangement, leading to different crystal symmetries and physical properties.[1][2][3] This guide provides a comprehensive overview of the synthesis, structure, and characterization of these two polymorphs, aimed at professionals in research and development.

Data Presentation

The crystallographic and thermal properties of the α and β polymorphs of this compound are summarized in the tables below for easy comparison.

Table 1: Crystallographic Data for α- and β-Selenium Tetrabromide

| Property | α-Selenium Tetrabromide | β-Selenium Tetrabromide |

| Crystal System | Trigonal | Monoclinic |

| Space Group | P31c (No. 159) | C2/c (No. 15) |

| Lattice Parameters | a = 10.200(7) Å, c = 30.351(18) Å | a = 17.02 Å, b = 10.39 Å, c = 15.49 Å, β = 117° |

| Formula Units (Z) | 16 | 16 |

| Molecular Structure | Tetrameric cubane-like [SeBr₄]₄ | Tetrameric cubane-like [SeBr₄]₄ |

| Color | Black | Orange-reddish |

Data sourced from Born, Kniep, and Mootz (1979).[1][3][4]

Table 2: Thermal Properties and Stability of α- and β-Selenium Tetrabromide

| Property | α-Selenium Tetrabromide | β-Selenium Tetrabromide |

| Melting Point | 123 °C (congruent melting) | Metastable |

| Thermal Stability | Thermodynamically stable form | Metastable form, irreversibly transforms to the α-modification upon annealing. |

Data sourced from Born, Kniep, and Mootz (1979).[1][4]

Experimental Protocols

General Synthesis of this compound

A general method for the synthesis of this compound involves the direct reaction of elemental selenium with elemental bromine.[2]

Materials:

-

High-purity elemental selenium powder

-

High-purity liquid bromine

-

Carbon disulfide (CS₂), dried

Procedure:

-

In a fume hood, suspend the selenium powder in a minimal amount of dry carbon disulfide in a reaction flask equipped with a dropping funnel and a reflux condenser.

-

Slowly add a stoichiometric amount of bromine (Se + 2Br₂ → SeBr₄) to the selenium suspension with constant stirring.

-

The reaction is exothermic. Control the rate of bromine addition to maintain a gentle reflux.

-

After the addition is complete, continue stirring the mixture until the reaction is complete, as indicated by the formation of a crystalline precipitate.

-

The resulting this compound can be isolated by filtration and washed with a small amount of dry carbon disulfide.

-

Dry the product under a stream of dry inert gas to remove any residual solvent.

Selective Synthesis of α- and β-Polymorphs (Vapor Phase Transport)

Single crystals of both the α and β polymorphs can be obtained selectively through vapor phase transport. This method relies on the sublimation of crude this compound and its subsequent recrystallization in a temperature gradient. The specific temperature conditions of the hot and cold zones of the transport tube will determine which polymorph is preferentially formed. While the exact temperatures for selective formation are not detailed in the readily available literature, the general principle is that the metastable β-form would be obtained under conditions of rapid cooling or lower crystallization temperatures, while the stable α-form would be favored at higher temperatures and slower cooling rates, allowing the system to reach thermodynamic equilibrium.

General Procedure for Vapor Phase Transport:

-

Place a sample of crude this compound in a sealed, evacuated glass ampoule.

-

Place the ampoule in a two-zone tube furnace, creating a temperature gradient between the source material (hot zone) and the deposition area (cold zone).

-

The this compound will sublime in the hot zone and be transported to the cold zone, where it will recrystallize.

-

Careful control of the temperatures of the hot and cold zones, as well as the duration of the experiment, is crucial for growing high-quality single crystals of the desired polymorph.

Mandatory Visualization

Logical Relationship of this compound Polymorphs

The following diagram illustrates the relationship between the two polymorphs and their synthesis from elemental precursors.

Caption: Phase relationship of SeBr₄ polymorphs.

Experimental Workflow for Synthesis and Characterization

The diagram below outlines a typical experimental workflow for the synthesis and characterization of the α and β polymorphs of this compound.

References

An In-depth Technical Guide to the Decomposition of Selenium Tetrabromide in Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical decomposition of selenium tetrabromide (SeBr₄) in aqueous environments. The information collated herein is intended to support research and development activities where the handling, reaction, and analysis of selenium compounds are critical. This document details the reaction pathways, presents available quantitative data, and outlines experimental protocols for the study of this process.

Introduction

This compound (SeBr₄) is a reactive inorganic compound that serves as a source of selenium in various chemical syntheses.[1][2] Its interaction with water is characterized by rapid decomposition, a process of significant interest in both academic research and applied chemistry, including its relevance in contexts where selenium-containing compounds are evaluated for biological activity. Understanding the kinetics, mechanisms, and products of this decomposition is crucial for controlling reactions, developing analytical methods, and assessing the environmental fate of such compounds. When dissolved in water, this compound hydrolyzes to form selenous acid (H₂SeO₃) and hydrobromic acid (HBr).[1] The reaction is complex and can be influenced by factors such as pH and the concentration of bromide ions.

Chemical Properties and Decomposition Pathway

This compound is a solid that is sensitive to moisture.[1] In non-aqueous solvents, it can exist in equilibrium with other selenium bromides and elemental bromine.[2] However, in the presence of water, it undergoes hydrolysis.

The primary decomposition reaction of this compound in water can be summarized as follows:

SeBr₄ + 3H₂O → H₂SeO₃ + 4HBr

This overall reaction proceeds through a series of steps, likely involving the formation of intermediate species. The reaction mechanism is thought to involve a bromonium ion transfer and is influenced by the presence of bromide and hydroxide (B78521) ions. The final products are selenous acid, a weak acid containing selenium in the +4 oxidation state, and hydrobromic acid.

The decomposition pathway can be visualized as a multi-step process. The following diagram illustrates the logical progression from reactants to final products.

Quantitative Data

Precise kinetic data for the direct hydrolysis of this compound is not extensively documented in publicly available literature. However, relevant quantitative information can be derived from studies on the reaction between selenium(IV) species and aqueous bromine, which represents the reverse reaction and involves the same chemical species.

The following table summarizes key parameters from a study on the bromine-selenite reaction in an acidic medium, which provides insights into the kinetics of the system.

| Parameter | Value/Range | Conditions | Reference |

| Reactant Concentrations | |||

| Selenite [Se(IV)] | 0.49–4.9 mM | Kinetic experiments in acidic medium | [3] |

| Bromine [Br₂] | 1.1–6.8 mM | Kinetic experiments in acidic medium | [3] |

| Bromide [Br⁻] | 0–31.2 mM | Kinetic experiments in acidic medium | [3] |

| pH Range | 0.85–1.70 | Investigation of hydrogen ion concentration effect | [3] |

| Kinetic Order | |||

| Bromine | 1 | Formal kinetic order | [3] |

| Selenite | 1 | Formal kinetic order | [3] |

| Hydrogen Ion | Varies from -2 to < -3 | Dependent on initial bromide concentration | [3] |

| Ionic Strength | 0.5 M (adjusted with sodium perchlorate) | To maintain constant ionic environment | [3] |

Experimental Protocols

The following sections describe detailed methodologies for the preparation of this compound and a proposed experimental setup for studying its decomposition in water.

Synthesis of this compound

A standard method for the preparation of this compound involves the direct reaction of elemental selenium with bromine.

Materials and Equipment:

-

Elemental selenium powder (99.5% purity or higher)

-

Liquid bromine (reagent grade)

-

Carbon disulfide (CS₂, anhydrous)

-

Round-bottom flask with a dropping funnel and a gas outlet

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Schlenk line or glove box for handling air-sensitive materials

Procedure:

-

In a round-bottom flask under an inert atmosphere, suspend a known quantity of elemental selenium powder in anhydrous carbon disulfide.

-

Slowly add a stoichiometric amount of liquid bromine to the suspension via the dropping funnel while stirring vigorously. The reaction is exothermic and should be controlled.

-

Continue stirring until the reaction is complete, which is indicated by the formation of a crystalline precipitate of this compound.

-

Remove the solvent and any excess bromine under a stream of dry inert gas.

-

The resulting this compound should be stored in a tightly sealed container under an inert atmosphere to prevent decomposition due to moisture.

The following diagram outlines the workflow for the synthesis of this compound.

Study of Aqueous Decomposition

The decomposition of this compound in water can be monitored using UV-Vis spectrophotometry to track the concentration of reactants and products over time.

Materials and Equipment:

-

Synthesized this compound

-

Deionized water

-

Buffer solutions of various pH

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

-

Stopped-flow apparatus (for rapid kinetics)

-

pH meter

Procedure:

-

Prepare a stock solution of this compound in a suitable anhydrous organic solvent (e.g., acetonitrile) immediately before use.

-

Prepare aqueous solutions with the desired pH using appropriate buffer systems. The ionic strength should be kept constant using a non-reacting salt like sodium perchlorate.

-

Initiate the reaction by injecting a small, precise volume of the this compound stock solution into the aqueous buffer solution within the quartz cuvette. For rapid reactions, a stopped-flow apparatus is recommended.

-

Immediately begin recording the UV-Vis absorbance spectrum at regular time intervals. The wavelength range should be chosen to monitor the disappearance of reactants and the appearance of products. The formation of bromine can be monitored around 450 nm.[4]

-

Continue data collection until the reaction has gone to completion, as indicated by a stable absorbance spectrum.

-

Analyze the time-resolved spectral data to determine the reaction kinetics. This involves plotting absorbance versus time and fitting the data to appropriate rate laws to determine the rate constant and reaction order with respect to each reactant.

-

Repeat the experiment at different initial concentrations of this compound, pH values, and temperatures to fully characterize the reaction kinetics.

The following diagram illustrates the logical flow of the kinetic analysis.

Conclusion

The decomposition of this compound in water is a rapid hydrolysis reaction that yields selenous acid and hydrobromic acid. While direct quantitative data on this specific reaction is sparse, valuable insights can be gained from studies of the analogous bromine-selenite system. The experimental protocols outlined in this guide provide a robust framework for the synthesis of this compound and the detailed investigation of its aqueous decomposition kinetics. A thorough understanding of this process is essential for professionals working with selenium compounds in research, development, and manufacturing.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Kinetics and Mechanism of Selenium(IV) Oxidation by Aqueous Bromine Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bromide Ion Impurity-Induced Reaction between Selenium(IV) and Acidic Bromate: Prototype of a Cycle with Autocatalytic Behavior - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lewis Structure and Bonding in Selenium Tetrabromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electronic structure, molecular geometry, and bonding characteristics of selenium tetrabromide (SeBr₄). It delves into the theoretical framework of its Lewis structure and VSEPR theory, contrasted with experimental findings from crystallographic studies, and provides detailed experimental protocols for its synthesis and analysis.

Lewis Structure and Valence Shell Electron Pair Repulsion (VSEPR) Theory

The electronic arrangement and molecular geometry of a single molecule of this compound can be predicted using the Lewis structure framework and VSEPR theory.

1.1. Drawing the Lewis Structure

To construct the Lewis structure for SeBr₄, the total number of valence electrons is first calculated. Selenium (Se), being in Group 16, contributes 6 valence electrons, while each bromine (Br) atom from Group 17 provides 7 valence electrons.[1]

-

Total Valence Electrons = (Valence electrons of Se) + 4 × (Valence electrons of Br)

-

Total Valence Electrons = 6 + 4 × 7 = 34 electrons

Selenium, being the less electronegative atom, is positioned as the central atom, singly bonded to the four bromine atoms. The remaining 26 electrons are distributed as lone pairs, first to the terminal bromine atoms to satisfy their octets, and the final lone pair is placed on the central selenium atom. This results in the selenium atom having an expanded octet. The formal charges for all atoms in this structure are zero, indicating this is the most stable Lewis structure.

Caption: Lewis dot structure of SeBr₄.

1.2. VSEPR Theory and Molecular Geometry

The VSEPR theory predicts the molecular geometry based on the repulsion between electron pairs in the valence shell of the central atom. In SeBr₄, the central selenium atom has five electron domains: four bonding pairs (Se-Br bonds) and one lone pair. This arrangement corresponds to a trigonal bipyramidal electron geometry.

To minimize electron-pair repulsion, the lone pair occupies an equatorial position, which offers more space than an axial position. This results in a seesaw molecular geometry for an isolated SeBr₄ molecule. The presence of the lone pair distorts the bond angles from the ideal trigonal bipyramidal angles.

Caption: VSEPR theory workflow for SeBr₄.

Hybridization and Bonding

To accommodate five electron domains, the selenium atom undergoes sp³d hybridization. One 4s, three 4p, and one 4d orbitals of the selenium atom mix to form five equivalent sp³d hybrid orbitals. Four of these orbitals form sigma bonds with the 4p orbitals of the bromine atoms, and the fifth hybrid orbital holds the lone pair.

The Se-Br bonds are polar covalent due to the difference in electronegativity between selenium (2.55) and bromine (2.96). The asymmetrical seesaw geometry prevents the cancellation of these individual bond dipoles, resulting in a net molecular dipole moment. Therefore, an isolated SeBr₄ molecule is predicted to be polar.

Experimental Data and Solid-State Structure

3.1. Gas-Phase Instability

Experimental studies, such as gas-phase electron diffraction, have shown that this compound is unstable in the gaseous state and decomposes into selenium monobromide (SeBr₂) and elemental bromine (Br₂). Consequently, the seesaw molecular geometry of a single SeBr₄ molecule has not been experimentally observed in the gas phase.

3.2. Solid-State Crystal Structure

In the solid state, this compound is stable and exists in two polymorphic forms: the trigonal α-SeBr₄ and the monoclinic β-SeBr₄. Both polymorphs are composed of tetrameric, cubane-like [SeBr₄]₄ units, but they differ in the spatial arrangement of these units.[2]

The crystal structures of both polymorphs were determined by X-ray crystallography. The cubane-like cage consists of a distorted cube with alternating selenium and bromine atoms at the vertices. Each selenium atom is octahedrally coordinated by six bromine atoms.

| Parameter | α-SeBr₄ (trigonal) | β-SeBr₄ (monoclinic) |

| Crystal System | Trigonal | Monoclinic |

| Space Group | P31c | C2/c |

| a (Å) | 10.200 | 17.02 |

| b (Å) | 10.200 | 10.39 |

| c (Å) | 30.351 | 15.49 |

| α (°) | 90 | 90 |

| β (°) | 90 | 117 |

| γ (°) | 120 | 90 |

| Selected Bond Distances (Å) | ||

| Se-Br (terminal) | ~2.42 - 2.46 | ~2.41 - 2.47 |

| Se-Br (bridging) | ~2.80 - 3.01 | ~2.79 - 3.03 |

| Selected Bond Angles (°) | ||

| Br(terminal)-Se-Br(terminal) | ~92 - 98 | ~91 - 99 |

| Br(bridging)-Se-Br(bridging) | ~85 - 88 | ~84 - 89 |

Note: The bond lengths and angles are approximate values derived from crystallographic data and may vary slightly within the crystal structure.

Experimental Protocols

4.1. Synthesis of this compound

This compound can be synthesized by the direct reaction of elemental selenium with an excess of liquid bromine.

Materials:

-

High-purity elemental selenium powder

-

Anhydrous liquid bromine

-

Dry carbon disulfide (CS₂) or other inert solvent

-

Schlenk flask or similar reaction vessel with a reflux condenser

-

Inert gas supply (e.g., argon or nitrogen)

Procedure:

-

In a fume hood, a suspension of a stoichiometric amount of selenium powder in the chosen inert solvent is prepared in the reaction vessel under an inert atmosphere.

-

A slight excess of liquid bromine is slowly added to the selenium suspension with constant stirring. The reaction is exothermic and should be controlled by cooling the reaction vessel in an ice bath if necessary.

-

After the addition is complete, the reaction mixture is stirred at room temperature until all the selenium has reacted, which is indicated by the disappearance of the black selenium powder and the formation of a deep red solution.

-

The solvent and excess bromine are removed under reduced pressure to yield the solid this compound product.

-

The product should be handled and stored under anhydrous and inert conditions due to its sensitivity to moisture.

4.2. X-ray Crystallography of this compound

Single crystals of α- and β-SeBr₄ for X-ray diffraction can be obtained by vapor phase transport.

Methodology:

-

A sample of synthesized SeBr₄ is sealed in an evacuated quartz ampoule.

-

The ampoule is placed in a two-zone tube furnace, creating a temperature gradient. For example, the source zone containing the SeBr₄ powder could be at a higher temperature (e.g., 100-120 °C) and the growth zone at a slightly lower temperature (e.g., 80-100 °C).

-

Over several days, the SeBr₄ sublimes and recrystallizes in the cooler zone, forming single crystals of either the α- or β-polymorph depending on the specific temperature conditions.

-

A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve the quality of the diffraction data.

-

The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

The diffraction pattern is collected on a detector as the crystal is rotated.

-

The collected data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to obtain the precise atomic positions, bond lengths, and bond angles.

Summary

This compound presents a fascinating case where the theoretical model of an isolated molecule (a polar, seesaw structure) differs significantly from its experimentally observed state. In the gas phase, it is unstable and decomposes. In the solid state, it adopts complex, tetrameric cubane-like structures in two different polymorphic forms. This guide has provided a detailed overview of the theoretical underpinnings of its bonding and structure, supported by experimental data and protocols, to offer a comprehensive resource for researchers in the chemical and pharmaceutical sciences.

References

Unveiling Selenium Tetrabromide: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selenium tetrabromide (SeBr₄), a fascinating inorganic compound, has a rich history rooted in the early explorations of selenium chemistry. This technical guide provides an in-depth exploration of the discovery, synthesis, and structural characterization of its two polymorphic forms, α-SeBr₄ and β-SeBr₄. Detailed experimental protocols, comprehensive crystallographic and spectroscopic data, and a historical overview of the elucidation of its unique tetrameric cubane-like structure are presented. This document serves as a comprehensive resource for researchers working with selenium-based compounds and those interested in the fundamental chemistry of the chalcogens.

Introduction

Selenium, discovered in 1817 by Jöns Jacob Berzelius and Johan Gottlieb Gahn, is a group 16 element that exhibits a range of interesting chemical properties.[1][2] Its halides, particularly this compound, have been subjects of scientific inquiry for over a century. Early investigations into selenium halides laid the groundwork for understanding their synthesis and reactivity. This compound is a moisture-sensitive, reddish-brown to black crystalline solid that has found utility as a brominating agent and a precursor in the synthesis of other selenium compounds. A pivotal moment in the history of this compound was the discovery of its existence in two distinct polymorphic forms, a testament to the complex structural chemistry of selenium.

Discovery and Historical Context

The initial synthesis of this compound likely occurred in the context of systematic studies of selenium's reactivity with halogens following the element's discovery. However, a critical advancement in the understanding of SeBr₄ came with the work of Born, Mootz, and Kniep in 1979. Their investigation into the selenium-bromine phase system led to the definitive characterization of two polymorphic forms: the thermodynamically stable, black, trigonal α-SeBr₄ and the metastable, orange-reddish, monoclinic β-SeBr₄.[3] Their work established that both polymorphs are composed of tetrameric, cubane-like [SeBr₄]₄ (or Se₄Br₁₆) units, a structural motif that has since been a subject of significant interest.

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through the direct reaction of elemental selenium with bromine. The selective formation of each polymorph is dependent on the specific reaction and crystallization conditions.

General Synthesis of this compound

The fundamental reaction for the formation of this compound is:

Se + 2Br₂ → SeBr₄

Experimental Protocol:

Materials:

-

Grey elemental selenium powder (99.5% purity)

-

Liquid bromine (99.5% purity)

-

Carbon disulfide (CS₂)

Procedure:

-

A solution of bromine in carbon disulfide is prepared in a sealed, thick-walled glass ampoule.

-

Stoichiometric amounts of elemental selenium are added to the bromine solution.

-

The ampoule is carefully sealed and heated to approximately 120°C.

-

The reaction mixture is held at this temperature for a period to ensure complete reaction.

-

The resulting solution is then subjected to specific cooling and crystallization procedures to isolate the desired polymorph.

Safety Precautions: This reaction should be carried out in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Appropriate personal protective equipment, including gloves and safety goggles, must be worn. The sealed ampoule presents an explosion risk if not handled properly; appropriate shielding should be used.

Selective Synthesis of α-Selenium Tetrabromide

To obtain the stable α-polymorph, the reaction mixture is slowly cooled from the reaction temperature to room temperature over several days. This allows for the thermodynamically favored product to crystallize.

Selective Synthesis of β-Selenium Tetrabromide

The metastable β-polymorph is obtained by rapid cooling of the reaction mixture. This can be achieved by, for example, quenching the ampoule in a cold bath. The β-form can also be obtained by sublimation of this compound at a temperature of 100°C.

Physical and Structural Properties

The two polymorphs of this compound, while chemically identical, exhibit distinct physical and crystallographic properties.

General Physical Properties

| Property | Value |

| Molar Mass | 398.576 g/mol |

| Melting Point | 75 °C (decomposes) |

| Boiling Point | Sublimes at 115 °C |

| Density | 4.029 g/cm³ |

| Appearance | α-form: Black crystals; β-form: Orange-red crystals |

| Solubility | Soluble in carbon disulfide, chloroform, ethyl bromide; Decomposes in water |

Crystallographic Data

The defining structural feature of both polymorphs of this compound is the tetrameric cubane-like Se₄Br₁₆ cluster.[3] Within this cluster, each selenium atom is octahedrally coordinated by six bromine atoms. Three of these are terminal bromine atoms with shorter Se-Br bond lengths, while the other three are bridging bromine atoms involved in the cubane (B1203433) core with longer Se-Br distances.

| Parameter | α-Selenium Tetrabromide | β-Selenium Tetrabromide |

| Crystal System | Trigonal | Monoclinic |

| Space Group | P31c (No. 159) | C2/c (No. 15) |

| a (Å) | 10.205 | 16.324 |

| b (Å) | 10.205 | 9.799 |

| c (Å) | 30.351 | 14.757 |

| α (°) | 90 | 90 |

| β (°) | 90 | 116.99 |

| γ (°) | 120 | 90 |

| Z | 16 | 8 |

Crystallographic data for α-SeBr₄ obtained from the work of Born, Mootz, and Kniep (1979) as cited in the PubChem database.[1] Crystallographic data for β-SeBr₄ is based on the space group reported by Born, Mootz, and Kniep (1979) with lattice parameters from subsequent studies.

Spectroscopic Characterization

Spectroscopic techniques such as Raman and ⁷⁷Se Nuclear Magnetic Resonance (NMR) are invaluable for distinguishing between the two polymorphs and for probing the bonding within the Se₄Br₁₆ clusters.

Raman Spectroscopy

⁷⁷Se NMR Spectroscopy

⁷⁷Se NMR spectroscopy is a powerful tool for studying the electronic environment of selenium atoms.[4] The chemical shift of ⁷⁷Se is highly sensitive to the coordination and bonding of the selenium atom. While detailed ⁷⁷Se NMR data specifically for the α and β polymorphs of this compound are scarce, it is expected that the different crystal packing and slight variations in the Se-Br bond lengths and angles between the two forms would result in distinguishable chemical shifts.

Logical Relationships and Structural Diagrams

The synthesis and interconversion of the this compound polymorphs can be visualized as a workflow. The fundamental building block of both structures is the tetrameric Se₄Br₁₆ cluster.

References

An In-depth Technical Guide to the Thermochemical Data of Selenium Tetrabromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for selenium tetrabromide (SeBr₄). It includes known quantitative data, detailed experimental protocols for its synthesis, and the methodology used for the determination of its enthalpy of formation. This document also highlights the current gaps in the literature regarding a complete thermochemical profile of this compound, presenting opportunities for future research.

Core Thermochemical and Physical Data

Table 1: Physical Properties of this compound

| Property | Value | Citations |

| Molecular Formula | SeBr₄ | [1] |

| Molar Mass | 398.576 g/mol | [1] |

| Appearance | Yellow to reddish-brown crystalline solid | |

| Density | 4.029 g/cm³ | [1] |

| Melting Point | 75 °C (decomposes) | [1] |

| Boiling Point | 115 °C (sublimes) | [1] |

| Solubility | Soluble in carbon disulfide, chloroform, ethyl bromide; Decomposes in water. | [1] |

Table 2: Thermochemical Data for Crystalline this compound (at 298.15 K)

| Parameter | Symbol | Value | Citations |

| Standard Enthalpy of Formation | ΔHf° | -17.9 ± 0.5 kcal/mol (-74.9 ± 2.1 kJ/mol) | |

| Standard Molar Entropy | S° | Data not available | |

| Heat Capacity | Cp | Data not available |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the direct reaction of elemental selenium with excess bromine.[1] The reaction is typically carried out in a solvent to control the reaction rate and facilitate the separation of the product.

Materials and Equipment:

-

Pure powdered selenium (Se)

-

Pure liquid bromine (Br₂)

-

Carbon disulfide (CS₂), dry

-

Round-bottom flask with a gas inlet/outlet and a dropping funnel

-

Magnetic stirrer

-

Inert gas supply (e.g., dry nitrogen or argon)

-

Schlenk line or similar apparatus for handling air-sensitive materials

Procedure:

-

Setup: A round-bottom flask is charged with a suspension of 1 part by weight of pure powdered selenium in approximately 2.5 parts by volume of dry carbon disulfide. The flask is equipped with a magnetic stir bar and a dropping funnel. The system is flushed with a dry, inert gas.

-

Reaction: While stirring the selenium suspension, 5 parts by weight of pure bromine are slowly added from the dropping funnel. The reaction is exothermic and should be controlled by the rate of bromine addition.

-

Precipitation: As the reaction proceeds, finely crystalline, yellow-orange this compound precipitates from the solution.

-

Isolation: Once the bromine addition is complete, the dropping funnel is replaced with a gas inlet tube. A stream of dry, inert gas is passed through the suspension to drive off the carbon disulfide solvent and any excess unreacted bromine.

-

Storage: The resulting solid this compound is highly moisture-sensitive and should be rapidly transferred to a tightly sealed container under an inert atmosphere for storage.

Determination of Enthalpy of Formation via Solution Calorimetry

The standard enthalpy of formation of this compound was determined using solution calorimetry. This technique involves measuring the heat change (q) when a substance is dissolved in a suitable solvent. By designing a thermochemical cycle based on Hess's Law, the enthalpy of formation can be calculated. While the specific details of the original experiment are not available, a general protocol for such a determination is outlined below.

Principle: The enthalpy of formation of SeBr₄(s) corresponds to the reaction: Se(s, gray) + 2 Br₂(l) → SeBr₄(s)

Direct measurement of this reaction's enthalpy is difficult. Instead, a thermochemical cycle is constructed where the enthalpies of more easily measured reactions are used. A plausible cycle would involve dissolving the reactants (Se and Br₂) and the product (SeBr₄) in the same solvent system and measuring the respective enthalpies of solution (ΔHsoln).

Equipment:

-

Isoperibol or adiabatic solution calorimeter

-

High-precision thermometer (e.g., platinum resistance or quartz oscillator)

-

Stirrer

-

Calibration heater

-

Sealed glass ampoules for reactive samples

General Procedure:

-

Calorimeter Calibration: The heat capacity of the calorimeter (Ccal) is determined by performing a reaction with a known enthalpy change (e.g., dissolution of KCl or neutralization of TRIS) or by using an integrated electrical heater to dissipate a known quantity of energy.

-

Measurement of Enthalpy of Solution of SeBr₄:

-

A precisely weighed amount of SeBr₄ is sealed in a thin-walled glass ampoule under an inert atmosphere.

-

The calorimeter vessel is charged with a suitable solvent (e.g., an aqueous solution capable of hydrolyzing SeBr₄ in a well-defined reaction).

-

The system is allowed to reach thermal equilibrium.

-

The ampoule is broken, initiating the dissolution and hydrolysis of SeBr₄. The temperature change (ΔT) is meticulously recorded until a stable final temperature is reached.

-

The heat of the reaction (q₁) is calculated using: q₁ = -Ccal * ΔT. The molar enthalpy of solution (ΔH₁) is then determined.

-

-

Measurement of Enthalpy of Solution for Reactants:

-

Similar calorimetric experiments are performed for the elemental reactants, selenium and bromine, in the same solvent system to obtain their respective molar enthalpies of solution (ΔH₂ for Se and ΔH₃ for Br₂).

-

-

Calculation using Hess's Law: The standard enthalpy of formation (ΔHf°) of SeBr₄ is calculated from the measured enthalpies of the reactions within the thermochemical cycle. The exact formula depends on the specific reaction pathway chosen for the cycle.

Visualizations

The logical and experimental workflows can be visualized using the following diagrams.

Caption: Synthesis of this compound from elemental precursors and its subsequent thermal decomposition pathway in the gas phase.

Caption: General experimental workflow for determining the standard enthalpy of formation of SeBr₄ using solution calorimetry.

References

Unveiling the Crystalline Architecture of Selenium(IV) Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystalline structure of selenium(IV) bromide (SeBr₄), a compound of interest in various chemical and pharmaceutical research fields. Understanding the precise three-dimensional arrangement of atoms within this solid is fundamental to comprehending its physicochemical properties and potential applications. Selenium(IV) bromide is known to exist in two distinct polymorphic forms, α-SeBr₄ and β-SeBr₄, each characterized by a unique crystal lattice and atomic arrangement.

Polymorphism of Selenium(IV) Bromide

Selenium(IV) bromide crystallizes in two different forms, a trigonal α-polymorph and a monoclinic β-polymorph.[1] Both structures are built from tetrameric, cubane-like molecules of (SeBr₄)₄, but differ in the packing of these units within the crystal lattice.[1][2] The α-form is the thermodynamically stable phase, while the β-form is metastable.

Crystallographic Data

The crystallographic parameters for both polymorphs of selenium(IV) bromide have been determined by single-crystal X-ray diffraction. The key data are summarized in the tables below for easy comparison.

Table 1: Crystallographic Data for α-Selenium(IV) Bromide

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | P31c (No. 159) |

| Lattice Parameters | a = 10.200(7) Å |

| c = 30.351(18) Å | |

| α = 90° | |

| β = 90° | |

| γ = 120° | |

| Unit Cell Volume (V) | 2733.6 ų |

| Formula Units (Z) | 16 |

Data sourced from Born, Kniep, and Mootz (1979).

Table 2: Crystallographic Data for β-Selenium(IV) Bromide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c (No. 15) |

| Lattice Parameters | a = 17.02 Å |

| b = 10.39 Å | |

| c = 15.49 Å | |

| α = 90° | |

| β = 117° | |

| γ = 90° | |

| Unit Cell Volume (V) | 2437.8 ų |

| Formula Units (Z) | 16 |

Data sourced from Born, Kniep, and Mootz (1979).

Experimental Protocols

The determination of the crystalline structures of α- and β-SeBr₄ involved precise experimental procedures for synthesis, crystal growth, and data collection.

Synthesis of Selenium(IV) Bromide

A direct reaction between high-purity elemental selenium and bromine is the established method for the synthesis of selenium(IV) bromide. The stoichiometry of the reaction is as follows:

Se + 2Br₂ → SeBr₄

This reaction is typically carried out in a sealed, evacuated glass ampoule to prevent the hygroscopic product from decomposing.

Crystal Growth

Single crystals of both the α and β polymorphs suitable for X-ray diffraction studies were obtained via a vapor phase transport method. This technique involves the sublimation of the polycrystalline SeBr₄ material in a sealed tube with a controlled temperature gradient. The difference in temperature between the source and growth zones drives the transport and subsequent deposition of single crystals. The specific temperature profiles used for the selective crystallization of each polymorph are crucial for obtaining high-quality specimens.

X-ray Diffraction Analysis

The crystallographic data presented were collected using a single-crystal X-ray diffractometer. A suitable crystal of each polymorph was mounted and irradiated with monochromatic X-rays. The diffraction patterns were recorded, and the intensities of the reflections were measured. These data were then used to solve the crystal structures, which involves determining the unit cell dimensions, space group, and the positions of all atoms within the unit cell. The structural models were subsequently refined to achieve the best possible fit with the experimental data.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for the determination of the crystalline structure of selenium(IV) bromide.

Relationship Between α and β Polymorphs

The two polymorphs of selenium(IV) bromide are related through a metastable-to-stable phase transformation. The following diagram depicts this relationship.

References

Methodological & Application

Synthesis of Organoselenium Compounds Using Selenium Tetrabromide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various organoselenium compounds utilizing selenium tetrabromide (SeBr₄). Selenium-containing molecules are of significant interest in medicinal chemistry and materials science, and this compound serves as a reactive and versatile reagent for their preparation.

Overview and Preparation of this compound

This compound is a crystalline solid that can be prepared by the direct reaction of elemental selenium with bromine.[1] It is a source of electrophilic selenium and is often in equilibrium with selenium dibromide (SeBr₂) and bromine in solution. For many synthetic applications, SeBr₄ or SeBr₂ can be generated in situ.

Protocol 1: Preparation of this compound

This protocol describes the synthesis of this compound from elemental selenium and bromine.

Materials:

-

Elemental selenium powder

-

Liquid bromine

-

Carbon disulfide (CS₂)

-

Round-bottom flask with a dropping funnel and a gas outlet

Procedure:

-

In a round-bottom flask, suspend elemental selenium powder in a minimal amount of dry carbon disulfide.

-

Slowly add a stoichiometric amount of liquid bromine (Se + 2Br₂ → SeBr₄) to the suspension via a dropping funnel at room temperature with stirring.

-

A yellow-orange precipitate of this compound will form.

-